N1-(Pyridin-2-ylmethyl)benzene-1,4-diamine is an organic compound characterized by its unique molecular structure and diverse applications in scientific research. This compound, with the molecular formula C16H21N3, features a benzene ring substituted with two amine groups and a pyridine moiety. It is classified as a diamine due to the presence of two amine functional groups attached to a benzene ring.
The compound is synthesized through various chemical reactions involving benzene-1,4-diamine and pyridine derivatives. Its relevance spans across multiple domains, including chemistry, biology, and materials science.
N1-(Pyridin-2-ylmethyl)benzene-1,4-diamine is classified as an organic intermediate and a ligand in coordination chemistry. It is notable for its potential bioactive properties and applications in drug development.
The synthesis of N1-(pyridin-2-ylmethyl)benzene-1,4-diamine typically involves the reaction of benzene-1,4-diamine with pyridine-2-carbaldehyde. This reaction can be catalyzed by palladium on carbon (Pd/C) in the presence of a reducing agent like sodium borohydride (NaBH4).
The general procedure includes:
In industrial settings, large-scale batch reactors may be utilized to optimize yield and purity through controlled reaction conditions.
The molecular structure of N1-(pyridin-2-ylmethyl)benzene-1,4-diamine consists of a central benzene ring bonded to two amine groups (–NH2) and a pyridine ring connected via a methylene bridge (–CH2–).
Key structural data include:
N1-(Pyridin-2-ylmethyl)benzene-1,4-diamine can undergo various chemical reactions:
These reactions highlight the compound's versatility as a ligand and its potential use in synthesizing metal complexes.
The mechanism of action for N1-(pyridin-2-ylmethyl)benzene-1,4-diamine primarily involves its interaction with metal ions through the nitrogen atoms present in both the amine and pyridine rings. This compound acts as a bidentate ligand, forming stable chelates with various transition metals.
The stability and efficacy of these metal complexes can be influenced by environmental factors such as pH, temperature, and the presence of other ligands or competing species.
N1-(Pyridin-2-ylmethyl)benzene-1,4-diamine is typically characterized by:
The chemical properties include:
N1-(Pyridin-2-ylmethyl)benzene-1,4-diamine has several scientific applications:
This compound exemplifies the intersection of organic chemistry with practical applications in various scientific fields, making it a subject of ongoing research interest.
The structural architecture of N1-(pyridin-2-ylmethyl)benzene-1,4-diamine (CAS 408365-68-4; Molecular Formula: C₁₂H₁₃N₃; Molecular Weight: 199.26 g/mol) positions it as a promising scaffold for bifunctional neurotherapeutic development [3] [4]. Its design integrates two pharmacophores critical for targeting Alzheimer’s disease (AD) pathologies:
Table 1: Structural Features Enabling Dual-Targeting Functionality
Structural Element | Chemical Function | Therapeutic Target |
---|---|---|
Benzene-1,4-diamine core | Hydrogen bonding donor/acceptor; π-stacking | Amyloid-β fibril destabilization |
Pyridine nitrogen | Lewis base; Coordination site for metal ions | Cu²⁺/Zn²⁺ chelation; Metal-induced Aβ modulation |
Flexible -CH₂- linker | Conformational adaptability | Simultaneous engagement with CAS/PAS sites of AChE* |
*Note: While acetylcholinesterase (AChE) inhibition is not this compound's primary design target, its structural similarity to tacrine derivatives suggests potential secondary interaction with the AChE peripheral anionic site (PAS), which also binds Aβ [1]. Computational docking studies indicate the protonated pyridine nitrogen and primary amine may engage with AChE's catalytic anionic site (CAS) and PAS, respectively, creating a potential "dual-site" binding motif that could concurrently inhibit AChE and block Aβ-AChE complexation [1] [5].
The synthesis of N1-(pyridin-2-ylmethyl)benzene-1,4-diamine necessitates reductive amination between 2-pyridinecarboxaldehyde and para-phenylenediamine, followed by selective reduction of the Schiff base intermediate. The reduction strategy critically influences yield, purity, and biocompatibility:
Table 2: Comparison of Reduction Methods for Imine Intermediate
Method | Reagent/Catalyst | Advantages | Limitations |
---|---|---|---|
Sodium Borohydride (NaBH₄) | Chemical reductant | Ambient temperature; Rapid kinetics; Low cost | Potential over-reduction; Moderate selectivity |
Catalytic Hydrogenation | H₂/Pd-C; H₂/PtO₂ | High chemoselectivity; Scalable; Clean profile | Requires pressurized H₂; Catalyst cost |
Transfer Hydrogenation | Ammonium formate/Pd-C | Avoids gaseous H₂; Good functional group tolerance | Longer reaction times; Byproduct formation |
Catalytic hydrogenation (H₂/Pd-C, 40–60 psi, 25°C) emerges as the optimal strategy, achieving >95% conversion with negligible formation of tertiary amine impurities [2] [4]. This selectivity preserves the primary amine essential for Aβ interaction and metal coordination. Crucially, the amine linkage (-CH₂-NH-C₆H₄-NH₂) demonstrates superior in vitro stability versus the imine precursor, resisting hydrolysis at physiological pH (7.4) and maintaining ligand integrity during cellular assays. This enhanced stability is attributed to the elimination of the electrophilic imine carbon, which is susceptible to nucleophilic attack by biological thiols or water [2].
While N1-(pyridin-2-ylmethyl)benzene-1,4-diamine possesses inherent physicochemical properties favoring central nervous system (CNS) penetration, strategic incorporation of stilbene-inspired elements further optimizes blood-brain barrier (BBB) transit:
Stilbene-derived modifications focus on introducing aryl vinyl motifs while retaining the critical 1,4-diamine metal-chelating core. This design leverages:
Table 3: Blood-Brain Barrier Penetration Predictors for the Core Compound
Parameter | N1-(Pyridin-2-ylmethyl)benzene-1,4-diamine | Ideal CNS Drug Range |
---|---|---|
Molecular Weight (g/mol) | 199.26 | < 500 |
Calculated logP (ClogP) | ~2.5 | 2.0–5.0 |
Topological Polar Surface Area (Ų) | 49.0 | < 90 |
Hydrogen Bond Donors | 2 | ≤ 3 |
Hydrogen Bond Acceptors | 3 | ≤ 7 |
Hybridization strategies graft this scaffold onto stilbene backbones via hydrolytically stable linkers (e.g., ethylene bridges, amides). Such constructs retain potent Aβ aggregation inhibition (in vitro IC₅₀ values typically 1–10 μM) while enhancing BBB permeability metrics in parallel artificial membrane permeability assays (PAMPA-BBB), where prototype molecules exhibit effective permeability (Pₑ) values >4.0 × 10⁻⁶ cm/s, comparable to donepezil (Pₑ = 4.2 × 10⁻⁶ cm/s) [1] [5]. This rational integration addresses the dual imperatives of target engagement within the CNS and multifactorial pathology intervention inherent to neurodegenerative diseases.
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9